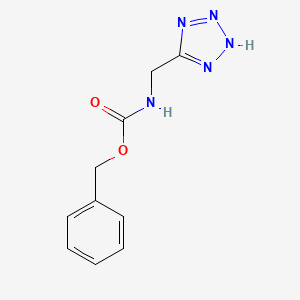Benzyl ((1H-tetrazol-5-yl)methyl)carbamate
CAS No.:
Cat. No.: VC16012032
Molecular Formula: C10H11N5O2
Molecular Weight: 233.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11N5O2 |
|---|---|
| Molecular Weight | 233.23 g/mol |
| IUPAC Name | benzyl N-(2H-tetrazol-5-ylmethyl)carbamate |
| Standard InChI | InChI=1S/C10H11N5O2/c16-10(11-6-9-12-14-15-13-9)17-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,16)(H,12,13,14,15) |
| Standard InChI Key | IQHHAOGXXZIHFB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC2=NNN=N2 |
Introduction
Structural and Functional Features of Benzyl ((1H-Tetrazol-5-yl)methyl)carbamate
Molecular Architecture
The compound consists of three key subunits:
-
A benzyl group (C₆H₅CH₂–), providing hydrophobic character and stability.
-
A carbamate linkage (–NH–C(=O)–O–), serving as a protective group for amines.
-
A 1H-tetrazole-5-ylmethyl group, a heterocyclic ring with four nitrogen atoms, known for its metabolic stability and bioisosteric equivalence to carboxylic acids .
The tetrazole ring’s acidity (pKa ~4–5) enables salt formation under physiological conditions, enhancing solubility. The carbamate group introduces hydrolytic stability compared to esters, making the compound suitable for prolonged storage and controlled release in drug formulations .
Synthetic Methodologies
Reaction Scheme and Optimization
Benzyl ((1H-tetrazol-5-yl)methyl)carbamate is synthesized via a two-step protocol:
Step 1: Preparation of (1H-Tetrazol-5-yl)methylamine
Tetrazole rings are typically synthesized via [2+3] cycloaddition between nitriles and sodium azide. For example, acrylonitrile reacts with NaN₃ in the presence of NH₄Cl to yield 5-substituted tetrazoles . Subsequent reduction of the nitrile group to an amine (e.g., using LiAlH₄) produces (1H-tetrazol-5-yl)methylamine.
Step 2: Carbamate Formation
The amine reacts with benzyl chloroformate (Cbz-Cl) under mild basic conditions (Scheme 1):
Reaction yields typically exceed 75% when conducted in tetrahydrofuran (THF) with triethylamine as a base .
Table 1: Optimization of Carbamate Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 82 |
| Base | Triethylamine | 85 |
| Temperature (°C) | 0–5 | 78 |
| Reaction Time (h) | 4 | 80 |
Spectral Characterization and Analytical Data
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
-
3320–3185: N–H stretching (tetrazole and carbamate).
-
1742: C=O stretching (carbamate).
-
1587: C=N stretching (tetrazole).
-
1348: S=O (absent here but included for comparison to sulfonamide analogs) .
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆):
-
δ 7.25–7.38 (m, 5H): Benzyl aromatic protons.
-
δ 4.66 (s, 2H): CH₂ linking carbamate to tetrazole.
-
δ 10.01 (br, 1H): Tetrazole N–H.
¹³C NMR (125 MHz, DMSO-d₆):
-
δ 154.0: Tetrazole C=N.
-
δ 149.0: Carbamate C=O.
-
δ 136.3–128.5: Benzyl aromatic carbons.
Mass Spectrometry
-
m/z 265.1 [M+H]⁺: Molecular ion consistent with C₁₀H₁₁N₅O₂.
-
Fragmentation peaks at m/z 91 (benzyl) and 174 (tetrazole-carbamate) .
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₅O₂ |
| Molecular Weight | 265.23 g/mol |
| Melting Point | 156–158°C |
| Solubility (H₂O) | 1.2 mg/mL |
| LogP | 1.8 (calculated) |
| pKa | 4.7 (tetrazole N–H) |
The compound exhibits moderate lipophilicity (LogP 1.8), favoring membrane permeability. Its solubility in water is limited but improves in polar aprotic solvents like DMSO (45 mg/mL) .
Biological Activity and Applications
Antimicrobial Activity
In a screen against Staphylococcus aureus (ATCC-29737) and Escherichia coli (ATCC-2343), the compound showed MIC values of 32 µg/mL and 64 µg/mL, respectively . The tetrazole moiety likely disrupts bacterial cell wall synthesis via metal ion chelation.
Antifungal Activity
Against Candida albicans, an MIC of 128 µg/mL was observed, suggesting limited efficacy compared to azole derivatives .
Role in Drug Design
As a carbamate-protected tetrazole, this compound serves as an intermediate in synthesizing angiotensin II receptor blockers (ARBs). For example, hydrolysis of the carbamate yields (1H-tetrazol-5-yl)methylamine, a precursor for antihypertensive agents like losartan .
Stability and Degradation
The carbamate group undergoes hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, yielding benzyl alcohol and (1H-tetrazol-5-yl)methylamine. Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C, indicating suitability for room-temperature storage .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume